2'-O-Methylguanosine 5'-triphosphate

Antiviral Drug Discovery RNA Polymerase Fidelity Chain Termination

2'-O-Methylguanosine 5'-triphosphate (2'-O-methyl-GTP, CAS 61556-44-3) is a chemically modified ribonucleoside triphosphate in which the 2'-hydroxyl group of the ribose moiety is substituted with a methoxy group. This modification imparts distinct biochemical properties including enhanced resistance to nucleases , the ability to act as a chain terminator in RNA synthesis , and differential recognition by RNA-dependent RNA polymerases and innate immune receptors.

Molecular Formula C11H18N5O14P3
Molecular Weight 537.21 g/mol
CAS No. 61556-44-3
Cat. No. B1496462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Methylguanosine 5'-triphosphate
CAS61556-44-3
Synonyms2'-O-methyl-GTP
2'-O-methylguanosine 5'-triphosphate
Gm(5')ppp
Molecular FormulaC11H18N5O14P3
Molecular Weight537.21 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H18N5O14P3/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1
InChIKeyGMUJBFZJAFFHIW-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-Methylguanosine 5'-triphosphate (CAS 61556-44-3) Procurement Guide: Modified NTP for RNA Polymerase Studies, Aptamer Development, and Antiviral Research


2'-O-Methylguanosine 5'-triphosphate (2'-O-methyl-GTP, CAS 61556-44-3) is a chemically modified ribonucleoside triphosphate in which the 2'-hydroxyl group of the ribose moiety is substituted with a methoxy group . This modification imparts distinct biochemical properties including enhanced resistance to nucleases , the ability to act as a chain terminator in RNA synthesis [1], and differential recognition by RNA-dependent RNA polymerases and innate immune receptors [1][2]. The compound is utilized primarily as a substrate analog in RNA polymerase fidelity studies, as a building block for in vitro transcription of nuclease-resistant RNA, and as a tool compound in antiviral drug discovery targeting viral polymerases .

2'-O-Methylguanosine 5'-triphosphate: Why Unmodified GTP or Other Modified NTPs Cannot Be Substituted in Critical RNA Applications


Direct substitution of 2'-O-methylguanosine 5'-triphosphate with unmodified GTP or alternative 2'-modified NTPs introduces significant experimental variability and can invalidate key functional readouts. The 2'-O-methyl group confers a unique combination of polymerase discrimination patterns, nuclease resistance, and immune evasion properties that are not replicated by other modifications. For instance, while 2'-O-methyl-GTP is strongly discriminated against at initiation (∼150-fold) but well-tolerated at elongation by HCV NS5B polymerase [1], 2'-fluoro-dGTP exhibits different incorporation efficiencies and duplex stability profiles [2]. Similarly, 7-methyl-GTP, a cap analog, lacks the chain termination activity observed with 2'-O-methyl-GTP [3]. In aptamer development, the 2'-O-methyl modification uniquely enhances nuclease resistance while preserving high-affinity binding, a balance not consistently achieved with 2'-fluoro or 2'-amino substitutions [4]. Substitution with unmodified GTP abrogates nuclease resistance and can trigger unintended immune activation via RIG-I recognition [5].

Quantitative Differentiation of 2'-O-Methylguanosine 5'-triphosphate: Head-to-Head Evidence for Scientific Selection and Procurement


HCV NS5B Polymerase: Differential Discrimination at Initiation vs Elongation Compared to GTP

In enzymatic assays with hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, 2'-O-methyl-GTP acts as a GTP-competitive chain terminator. Relative to natural GTP, the analog is strongly discriminated at the initiation step but minimally discriminated at elongation [1].

Antiviral Drug Discovery RNA Polymerase Fidelity Chain Termination

Qβ Bacteriophage RNA Polymerase: Superior Inhibitory Potency Among GTP Analogues

In a panel of 16 GTP-related compounds evaluated for inhibition of bacteriophage Qβ RNA polymerase, 2'-O-methyl-GTP was identified as the most potent competitive inhibitor, with a Ki of 0.4 mM in the poly(C)-dependent reaction [1].

Enzyme Inhibition Polymerase Screening Competitive Inhibition

E. coli Translocation: Near-Equivalent Substrate Activity to GTP with 2'-O-Methyl Modification

In E. coli protein synthesis systems, 2'-O-methylguanosine 5'-triphosphate (PPP-Me2'Guo) supported EF-G-dependent translocation nearly as effectively as unmodified GTP, in contrast to other GTP derivatives such as guanosine 2'-monophosphate 5'-triphosphate which exhibited poor substrate activity [1].

Protein Synthesis Ribosome Translocation EF-G Assays

RIG-I Immune Evasion: 200-Fold Reduction in RNA Affinity with 2'-O-Methyl Cap-1 vs Cap-0

Structural and biochemical studies of the innate immune receptor RIG-I demonstrate that Cap-1 RNAs containing 2'-O-methylation at the first transcribed nucleotide (which can be derived from 2'-O-methyl-GTP incorporation) reduce RIG-I binding affinity by 200-fold compared to Cap-0 RNAs lacking this methylation [1].

Innate Immunity mRNA Therapeutics Cap Structure Analysis

Nuclease Resistance: 2'-O-Methylguanosine Confers RNase T1 Protection

2'-O-methylation of guanosine residues confers resistance to cleavage by RNase T1, a ribonuclease that specifically cleaves 3' of unmodified guanosines in single-stranded RNA [1]. This property is leveraged in primer extension probing assays to map 2'-O-methylation sites and in the design of nuclease-resistant oligonucleotides .

RNA Stability Aptamer Engineering siRNA/gRNA Modification

Recommended Applications for 2'-O-Methylguanosine 5'-triphosphate Based on Verified Differentiation Data


HCV and Viral RNA Polymerase Mechanistic Studies Requiring Phase-Specific Discrimination Analysis

The 150-fold discrimination at initiation vs 2-fold at elongation by HCV NS5B [1] makes 2'-O-methyl-GTP an indispensable tool for laboratories investigating the transition between de novo initiation and processive elongation in viral RNA polymerases. Researchers can use this differential behavior to probe conformational changes, allosteric regulation, and the effects of polymerase mutations on nucleotide selectivity. Procurement should prioritize high-purity (>95%) material with validated chain termination activity.

mRNA Therapeutic Development Requiring Immune-Silent Transcripts

The 200-fold reduction in RIG-I binding affinity conferred by 2'-O-methylation [2] is critical for developers of in vitro transcribed mRNA for therapeutic applications. Incorporating 2'-O-methyl-GTP during transcription or using it as a reference for cap-1 quality control enables the generation of transcripts that evade innate immune detection. This is essential for reducing dose-limiting inflammatory responses in mRNA vaccines and protein replacement therapies.

Nuclease-Resistant Aptamer Selection and Stabilization

The RNase T1 resistance of 2'-O-methylguanosine [3] and the ability of 2'-O-methyl modifications to preserve high-affinity binding [4] make this NTP a key reagent in SELEX campaigns targeting aptamers for therapeutic or diagnostic applications. Unlike 2'-fluoro modifications, which can alter duplex stability, 2'-O-methyl-GTP provides a balanced profile of nuclease resistance and near-native hybridization properties.

Bacteriophage and Viral Polymerase Inhibitor Screening

The defined competitive inhibition constant (Ki = 0.4 mM) and superior activity relative to XTP, ITP, and 7-methyl-GTP [5] establish 2'-O-methyl-GTP as a reference inhibitor in Qβ polymerase assays and related viral polymerase screening platforms. Procurement for this application should ensure material is free of contaminating GTP to avoid confounding kinetic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-Methylguanosine 5'-triphosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.